Xininurad

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthetic route for Xininurad involves several steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods for this compound are designed to ensure high purity and yield, often involving crystallization and purification steps to achieve the desired product quality .

Chemical Reactions Analysis

Xininurad undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs .

Scientific Research Applications

Xininurad has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study urate transport mechanisms. In biology, it helps in understanding the role of urate transporters in cellular processes. In medicine, this compound is being investigated for its potential to treat hyperuricemia and gout, with clinical trials showing promising results. Industrially, it is used in the development of new therapeutic agents targeting urate transporters .

Mechanism of Action

Xininurad exerts its effects by inhibiting the human urate transporter 1 (hURAT1), which is responsible for the reabsorption of urate in the kidneys. By blocking hURAT1, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels. This mechanism of action involves the binding of this compound to the transporter, preventing urate from being reabsorbed and promoting its elimination from the body .

Comparison with Similar Compounds

Xininurad is unique compared to other urate transporter inhibitors due to its high potency and selectivity for hURAT1. Similar compounds include Benzbromarone and Lesinurad, both of which also inhibit urate transporters but with different efficacy and safety profiles. This compound has shown a significantly lower IC50 value compared to these compounds, indicating higher potency. Additionally, this compound has demonstrated better safety and tolerability in clinical trials, with fewer adverse effects related to liver and kidney toxicity .

Biological Activity

Xininurad, also known as XNW3009, is a novel compound that acts as a urate transporter inhibitor, specifically targeting URAT1 (Urate Anion Transporter 1). This compound is primarily investigated for its potential in treating hyperuricemia and gout by modulating uric acid levels in the body. This article delves into its biological activity, mechanisms, and relevant case studies.

This compound functions by inhibiting URAT1, which is responsible for the reabsorption of uric acid in the kidneys. By blocking this transporter, this compound promotes the excretion of uric acid, thereby reducing serum uric acid (sUA) levels. This action is crucial for patients suffering from gout, where elevated sUA levels lead to the formation of monosodium urate crystals and subsequent inflammatory responses.

Key Pharmacological Properties

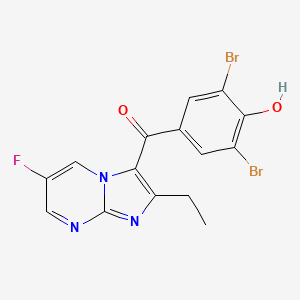

- Molecular Weight: 443.07 g/mol

- Chemical Formula: C15H10Br2FN3O2

- CAS Number: 2365178-28-3

Biological Activity Data

Recent studies have highlighted the efficacy of this compound in lowering sUA levels:

| Study Type | Dosage (mg) | Reduction in sUA (%) | Time Frame |

|---|---|---|---|

| Phase 1 | 200 | 33 | 6 hours |

| Phase 1 | 400 | 31 | 24 hours |

| Phase 1 | 600 | 42 | 6 hours |

These results indicate a dose-dependent relationship between this compound administration and the reduction of sUA levels, with significant effects observed shortly after dosing .

Case Studies and Clinical Findings

Several clinical trials have been conducted to assess the safety and efficacy of this compound:

-

Phase I Clinical Trial :

- Objective: To evaluate the pharmacokinetics and pharmacodynamics of this compound.

- Results: Participants demonstrated a significant increase in fractional excretion of uric acid (FEUA) after administration, indicating enhanced uric acid clearance from the body.

-

Longitudinal Study :

- Participants: Patients with chronic gout not adequately controlled by standard treatments.

- Findings: Long-term use of this compound resulted in sustained reductions in sUA levels and improved clinical outcomes, including fewer acute gout flares.

Safety Profile

The safety profile of this compound has been assessed through various studies. It has shown a favorable safety margin compared to traditional urate-lowering therapies:

Properties

CAS No. |

2365178-28-3 |

|---|---|

Molecular Formula |

C15H10Br2FN3O2 |

Molecular Weight |

443.06 g/mol |

IUPAC Name |

(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-6-fluoroimidazo[1,2-a]pyrimidin-3-yl)methanone |

InChI |

InChI=1S/C15H10Br2FN3O2/c1-2-11-12(21-6-8(18)5-19-15(21)20-11)13(22)7-3-9(16)14(23)10(17)4-7/h3-6,23H,2H2,1H3 |

InChI Key |

ACXPMDYWZAUOJS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N2C=C(C=NC2=N1)F)C(=O)C3=CC(=C(C(=C3)Br)O)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.